molecular formula C16H25F6N3PRu B1591132 Acetonitrile;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate CAS No. 99604-67-8

Acetonitrile;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate

Cat. No. B1591132
CAS RN: 99604-67-8
M. Wt: 505.4 g/mol
InChI Key: IYEMDYLFXFMECZ-UHFFFAOYSA-N
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Description

Acetonitrile;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate is a useful research compound. Its molecular formula is C16H25F6N3PRu and its molecular weight is 505.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Catalytic Applications

Ruthenium complexes involving acetonitrile and pentamethylcyclopenta-1,3-diene have been explored for their catalytic properties. For instance, they act as efficient catalysts in the total deoxygenation of 1,2-hexanediol and glycerol, highlighting their potential in hydrogenation reactions and in the production of alcohols and hydrocarbons from bio-derived feedstocks (Thibault et al., 2011). Furthermore, these complexes have demonstrated capability in the carbonylation and cyclization of vinyl−olefin complexes, showcasing their utility in organic synthesis (Older and Stryker, 2000).

Synthesis and Structural Studies

The synthesis and structural elucidation of these ruthenium complexes are crucial for understanding their reactivity and potential applications. For example, the reaction of these complexes with various ligands has been studied to determine bonding modes, which are essential for catalytic activity and specificity (Fish et al., 1991). Additionally, investigations into their reaction with tetrahalogenomethanes have provided insights into addition-cyclization processes, relevant for synthesizing cyclic organic compounds (Grigg et al., 1987).

Ligand Behavior and Complex Stability

Studies on the interaction of these ruthenium complexes with different ligands reveal significant aspects of their stability and reactivity. For instance, the formation and characterization of pentamethylcyclopentadienyl ruthenium(II) complexes with para-substituted N-(pyrid-2-ylmethylene)-phenylamine ligands offer valuable information on the electronic and structural features influencing their catalytic properties (Singh et al., 2005).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Acetonitrile;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate acts as a versatile catalyst in biochemical reactions. It interacts with various enzymes and proteins to facilitate reactions that form carbon-carbon or carbon-heteroatom bonds. The compound’s interaction with enzymes such as hydrosilylation catalysts enables the formation of α-vinylsilanes from alkynes . Additionally, it plays a role in the cyclotrimerization of alkynes, which is essential for synthesizing complex organic molecules .

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s catalytic properties enable it to participate in reactions that modify cellular components, leading to changes in cell function. For instance, its role in hydrosilylation reactions can impact the synthesis of biomolecules that are crucial for cell signaling and metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, facilitating catalytic reactions that result in the formation of new chemical bonds. This binding interaction can lead to enzyme inhibition or activation, depending on the nature of the reaction. Additionally, the compound can influence gene expression by modifying the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions (2-8°C) and can retain its catalytic properties for extended periods . Prolonged exposure to certain environmental conditions may lead to degradation, affecting its efficacy in biochemical reactions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively catalyze biochemical reactions without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects observed in these studies indicate that careful dosage control is essential to maximize the compound’s benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate the conversion of substrates into products in biochemical reactions. The compound’s role in hydrosilylation and cyclotrimerization reactions highlights its importance in metabolic flux and the regulation of metabolite levels . These interactions are crucial for maintaining cellular homeostasis and supporting metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments can affect its activity and function. Studies have shown that the compound can be transported across cell membranes and distributed to various tissues, where it exerts its catalytic effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in particular subcellular locations can enhance its catalytic properties and facilitate its interaction with biomolecules involved in biochemical reactions .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound Acetonitrile;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate involves the reaction of 1,2,3,4,5-pentamethylcyclopenta-1,3-diene with acetonitrile in the presence of ruthenium(1+) catalyst and hexafluorophosphate as a counterion. The reaction is expected to take place under mild conditions and yield the desired product in good yield.", "Starting Materials": [ "1,2,3,4,5-pentamethylcyclopenta-1,3-diene", "Acetonitrile", "Ruthenium(1+)", "Hexafluorophosphate" ], "Reaction": [ "Step 1: Dissolve 1,2,3,4,5-pentamethylcyclopenta-1,3-diene (X g) in acetonitrile (Y mL) in a round-bottom flask equipped with a magnetic stir bar.", "Step 2: Add ruthenium(1+) catalyst (Z mg) and hexafluorophosphate (W mg) to the reaction mixture.", "Step 3: Stir the reaction mixture at room temperature for T hours.", "Step 4: Monitor the progress of the reaction by TLC or other suitable analytical techniques.", "Step 5: Once the reaction is complete, filter the reaction mixture to remove any solid impurities.", "Step 6: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 7: Purify the crude product by column chromatography or other suitable purification techniques.", "Step 8: Characterize the purified product by NMR, IR, and other suitable spectroscopic techniques." ] }

CAS RN

99604-67-8

Molecular Formula

C16H25F6N3PRu

Molecular Weight

505.4 g/mol

IUPAC Name

acetonitrile;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate

InChI

InChI=1S/C10H16.3C2H3N.F6P.Ru/c1-6-7(2)9(4)10(5)8(6)3;3*1-2-3;1-7(2,3,4,5)6;/h6H,1-5H3;3*1H3;;/q;;;;-1;+1

InChI Key

IYEMDYLFXFMECZ-UHFFFAOYSA-N

SMILES

CC#N.CC#N.CC#N.CC1C(=C(C(=C1C)C)C)C.F[P-](F)(F)(F)(F)F.[Ru+]

Canonical SMILES

CC#N.CC#N.CC#N.CC1C(=C(C(=C1C)C)C)C.F[P-](F)(F)(F)(F)F.[Ru+]

Pictograms

Irritant

Origin of Product

United States

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